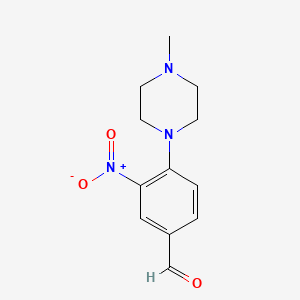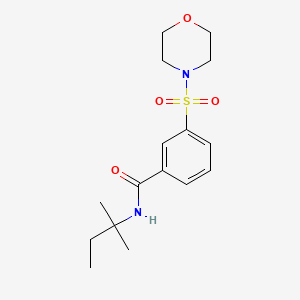
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 248.28 g/mol. In
Wirkmechanismus
The mechanism of action of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and division. It has also been shown to inhibit the activity of cyclooxygenase, which is involved in the production of inflammatory mediators. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has also been shown to bind to certain receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde can inhibit the growth of various cancer cell lines and induce apoptosis, or programmed cell death. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for a wide range of applications. However, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde also has some limitations. It is toxic and must be handled with care, and its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde. One area of interest is the development of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde's potential as a pesticide and herbicide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde and its potential side effects. Finally, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde's potential applications in material science and electronics should also be explored.
Synthesemethoden
The synthesis of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde involves the reaction of 4-nitrobenzaldehyde with 4-methylpiperazine in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction takes place at room temperature and yields 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde as a yellow crystalline solid. The purity of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. In material science, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been used as a precursor for the synthesis of various organic compounds and as a component in the manufacture of electronic devices.
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)11-3-2-10(9-16)8-12(11)15(17)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRRPBLEXGIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5314855 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)


![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)

![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)

![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-piperazinone](/img/structure/B4988274.png)
![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988284.png)
![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)
